molecular formula C9H12FN3O B2929232 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine CAS No. 1566327-80-7

5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

Cat. No.: B2929232
CAS No.: 1566327-80-7
M. Wt: 197.213
InChI Key: RLVPALFIWIHQHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines. This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .


Molecular Structure Analysis

The molecular formula of this compound is C9H12FN3O. The molecular weight is 197.213.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the selective fluorination of 4-substituted 2-aminopyrimidine derivatives . This process results in 4-substituted 5-fluoro-2-aminopyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-N-(oxan-4-yl)pyrimidin-2-amine is involved in various chemical synthesis processes. For instance, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid incorporates compounds like 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, which react with cyanide derivatives to yield compounds used in further synthetic processes. These compounds demonstrate interesting interactions like C–F···C=O, which can influence molecular conformation and stability (Sukach et al., 2015).

Antifungal and Antibacterial Properties

Several pyrimidine derivatives, including those similar to this compound, have shown significant antifungal and antibacterial properties. For example, certain pyrimidine derivatives containing an amide moiety have demonstrated high antifungal activity against various pathogens, indicating potential applications in pharmaceuticals and agriculture (Wu et al., 2021).

Insecticidal and Antimicrobial Potential

Compounds structurally related to this compound have been synthesized and evaluated for their insecticidal and antimicrobial properties. Studies have found that these compounds possess notable activity against certain insects and microorganisms, suggesting their potential use in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

GPR119 Agonist Activity

Derivatives of pyrimidin-2-amine, including those with structural similarities to this compound, have been explored as GPR119 agonists. These compounds, particularly those with trifluoromethyl groups, have shown promising biological activity and could have therapeutic potential in treating metabolic disorders (Kubo et al., 2021).

Kinase Inhibition

Fluoropyrimidines, closely related to this compound, have been synthesized with potential applications as kinase inhibitors. These compounds have shown promise in anticancer research, particularly in the context of targeting specific kinases involved in cancer progression (Wada et al., 2012).

Role in Ophthalmic Practice

Fluorouracil, a derivative of pyrimidine analogues, has been widely used in ophthalmic practice. Its applications extend to surgeries and treatment of ocular surface malignancies, demonstrating the versatility of fluoropyrimidines in medical applications (Abraham et al., 2012).

Cancer Treatment

Fluorinated pyrimidines, similar to this compound, have played a significant role in cancer treatment. They function by disrupting nucleic acid dynamics and interacting with various enzymes, offering a therapeutic approach in personalized medicine for cancer patients (Gmeiner, 2020).

Properties

IUPAC Name

5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVPALFIWIHQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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